N-[2-(tert-butylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a tert-butylcarbamoyl group.
Preparation Methods
The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps. One common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) with catalysts like nickel (Ni) or rhodium (Rh).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has been studied for its potential anti-inflammatory properties . It has shown promise in docking studies and in vivo experiments, indicating its potential as a therapeutic agent for conditions involving inflammation. Additionally, its unique structure makes it a valuable compound for research in organic synthesis and medicinal chemistry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The tert-butylcarbamoyl group and methanesulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound’s structure allows it to inhibit the activity of certain enzymes, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives and tert-butylcarbamoyl-substituted molecules. Compared to these compounds, N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE exhibits unique properties due to the presence of the methanesulfonyl group, which enhances its solubility and reactivity. Other similar compounds include:
Properties
Molecular Formula |
C23H29N3O5S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C23H29N3O5S/c1-15-10-11-19-18(14-15)26(32(5,29)30)13-12-20(31-19)22(28)24-17-9-7-6-8-16(17)21(27)25-23(2,3)4/h6-11,14,20H,12-13H2,1-5H3,(H,24,28)(H,25,27) |
InChI Key |
NORLSVZAKMSVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)NC(C)(C)C |
Origin of Product |
United States |
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